1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Descripción

Structural Identification and IUPAC Nomenclature

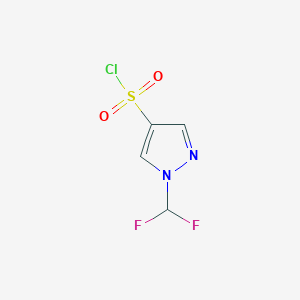

The structural characterization of this compound reveals a complex molecular architecture that can be systematically described through established chemical nomenclature systems. According to IUPAC naming conventions, the compound is properly designated as 1-(difluoromethyl)pyrazole-4-sulfonyl chloride, reflecting the presence of the difluoromethyl substituent at the 1-position of the pyrazole ring and the sulfonyl chloride functional group at the 4-position. The molecular formula C4H3ClF2N2O2S indicates the presence of four carbon atoms, three hydrogen atoms, one chlorine atom, two fluorine atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, giving a total molecular weight of 216.59 grams per mole.

The three-dimensional structure of the molecule can be characterized through several key molecular descriptors and identifiers that provide unambiguous chemical identification. The International Chemical Identifier (InChI) for this compound is InChI=1S/C4H3ClF2N2O2S/c5-12(10,11)3-1-8-9(2-3)4(6)7/h1-2,4H, which encodes the complete structural connectivity in a standardized format. The corresponding InChI Key, NAGBFMWJADECPN-UHFFFAOYSA-N, provides a shortened hash representation that facilitates database searches and chemical information retrieval. Additionally, the Simplified Molecular-Input Line-Entry System (SMILES) notation C1=C(C=NN1C(F)F)S(=O)(=O)Cl offers a compact textual representation of the molecular structure.

| Chemical Identifier | Value |

|---|---|

| IUPAC Name | 1-(difluoromethyl)pyrazole-4-sulfonyl chloride |

| Molecular Formula | C4H3ClF2N2O2S |

| Molecular Weight | 216.59 g/mol |

| CAS Registry Number | 1006320-00-8 |

| PubChem CID | 19616572 |

| InChI Key | NAGBFMWJADECPN-UHFFFAOYSA-N |

The chemical registry number assigned by the Chemical Abstracts Service (CAS) is 1006320-00-8, providing a unique numerical identifier recognized internationally for regulatory and commercial purposes. The compound is catalogued in the PubChem database under the Compound Identifier (CID) number 19616572, which serves as a direct link to comprehensive chemical and biological data maintained by the National Center for Biotechnology Information. These various identification systems ensure that the compound can be unambiguously referenced across different chemical databases and regulatory frameworks.

Structural analysis reveals that the pyrazole ring adopts a planar geometry typical of aromatic five-membered heterocycles, with the nitrogen atoms at positions 1 and 2 of the ring system. The difluoromethyl group attached to the nitrogen at position 1 introduces significant electronegativity that affects the electron density distribution throughout the entire molecular framework. The sulfonyl chloride functionality at position 4 creates a highly electrophilic center due to the electron-withdrawing nature of both the sulfonyl group and the chlorine atom. The sulfur atom in the sulfonyl chloride group exhibits tetrahedral geometry with two oxygen atoms doubly bonded and the chlorine atom singly bonded, creating a reactive site that readily undergoes nucleophilic substitution reactions.

The computed molecular properties indicate specific geometric and electronic characteristics that influence the compound's chemical behavior. The molecular structure exhibits two rotatable bonds, corresponding to the carbon-sulfur bond connecting the pyrazole ring to the sulfonyl chloride group and the carbon-nitrogen bond linking the difluoromethyl substituent to the pyrazole ring. The presence of five hydrogen bond acceptor sites, primarily associated with the oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrazole ring, suggests potential for intermolecular interactions in both solid-state arrangements and solution-phase chemistry.

Historical Context in Organofluorine Chemistry

The development of this compound must be understood within the broader historical evolution of organofluorine chemistry, a field that has undergone remarkable transformation since its inception in the early nineteenth century. The first organofluorine compound was discovered in 1835 when Dumas and Péligot successfully distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. This pioneering work established the foundation for what would eventually become one of the most important branches of synthetic organic chemistry, characterized by the unique properties imparted by carbon-fluorine bonds.

The historical development of organofluorine chemistry gained significant momentum during the twentieth century, particularly through the work of Belgian chemist Frédéric Swarts, who made fundamental contributions to fluorination methodology. Alexander Borodin, better known as a classical composer, conducted the first nucleophilic replacement of a halogen atom by fluoride in 1862, demonstrating the halogen exchange reactions that would later become central to fluorochemical synthesis. These early investigations revealed that carbon-fluorine bonds possess exceptional strength, with average bond energies around 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at approximately 320 kilojoules per mole.

The strategic importance of organofluorine compounds became evident during World War II, when the Manhattan Project required the development of uranium hexafluoride for isotope separation. This military application accelerated research into fluorination technologies and highlighted the unique chemical properties of fluorinated materials. The discovery of polytetrafluoroethylene by Roy Plunkett at DuPont in 1938 demonstrated the exceptional thermal and chemical stability of highly fluorinated polymers, establishing organofluorine chemistry as a field with significant industrial potential. The subsequent development of chlorofluorocarbon refrigerants by McNary, Midgley, and Henne at General Motors Corporation in 1928 further expanded the commercial applications of organofluorine compounds.

The contemporary relevance of organofluorine chemistry extends far beyond these historical applications, with modern pharmaceutical and agrochemical industries heavily dependent on fluorinated compounds. Statistical analysis reveals that approximately twenty percent of pharmaceuticals and thirty percent of agrochemicals contain fluorine atoms, reflecting the enhanced biological activity often associated with fluorinated molecules. The unique properties of fluorine, including its high electronegativity of 3.98 and small van der Waals radius of 1.47 Angstroms, contribute to the distinctive chemical behavior of organofluorine compounds. These characteristics result in strong dipole moments for carbon-fluorine bonds (1.41 Debye) and low polarizability, factors that significantly influence molecular interactions and biological activity.

The development of difluoromethyl-containing compounds represents a relatively recent advancement in organofluorine chemistry, emerging from efforts to introduce fluorine functionality while maintaining synthetic accessibility. The difluoromethyl group (CHF2) offers a unique combination of properties, providing substantial electronic effects while retaining a hydrogen atom that can participate in hydrogen bonding interactions. This structural feature distinguishes difluoromethyl groups from trifluoromethyl groups (CF3), which lack hydrogen bonding capability but offer even greater lipophilicity and metabolic stability. The synthesis of difluoromethyl-containing heterocycles like this compound required the development of specialized fluorination methodologies capable of selective introduction of the CHF2 group onto heterocyclic frameworks.

Recent advances in organofluorine chemistry have emphasized the importance of selective fluorination methods that can introduce specific fluorinated substituents at predetermined molecular positions. The development of compounds such as this compound reflects the sophisticated synthetic capabilities now available for constructing complex fluorinated molecules. Modern fluorination techniques utilize elemental fluorine as a direct fluorinating agent in leading-edge industrial applications, representing a significant evolution from the indirect methods employed in earlier organofluorine synthesis. This historical progression demonstrates how organofluorine chemistry has evolved from simple fluoride exchange reactions to highly sophisticated methodologies capable of constructing complex multifunctional molecules with precisely controlled fluorination patterns.

Position Within Sulfonyl Halide and Heterocyclic Compound Classifications

The classification of this compound requires examination of its position within two distinct but interconnected chemical families: sulfonyl halides and heterocyclic compounds. As a sulfonyl chloride, this compound belongs to a class of organosulfur compounds characterized by the presence of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to one chlorine atom. The sulfonyl chloride functional group represents one of the most reactive electrophilic centers in organic chemistry, readily undergoing nucleophilic substitution reactions with a wide variety of nucleophiles including amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters respectively.

The reactivity profile of sulfonyl chlorides stems from the highly electrophilic nature of the sulfur center, which is activated by the electron-withdrawing effects of both the chlorine atom and the two oxygen atoms. In the case of this compound, this inherent reactivity is further enhanced by the electron-withdrawing properties of the difluoromethyl substituent, which increases the electrophilicity of the sulfonyl chloride group through inductive effects transmitted through the pyrazole ring system. This electronic activation makes the compound particularly reactive toward nucleophilic attack, facilitating its use as an acylating agent in synthetic transformations.

Simultaneously, the compound functions as a member of the pyrazole family of heterocyclic compounds, which are five-membered aromatic rings containing two nitrogen atoms at the 1 and 2 positions. Pyrazoles represent an important class of heterocycles that have found extensive applications in pharmaceutical chemistry due to their favorable pharmacokinetic properties and ability to serve as bioisosteres for other aromatic systems. The pyrazole ring system exhibits aromatic character with delocalized pi-electron density distributed across all ring atoms, providing chemical stability while maintaining sites for electrophilic and nucleophilic substitution reactions.

| Chemical Classification | Structural Features | Key Properties |

|---|---|---|

| Sulfonyl Chloride | SO2Cl functional group | High electrophilicity, reactive toward nucleophiles |

| Pyrazole Heterocycle | Five-membered ring with two nitrogens | Aromatic stability, hydrogen bonding capability |

| Organofluorine Compound | Difluoromethyl substituent | Enhanced lipophilicity, metabolic stability |

The integration of these two chemical motifs in this compound creates a bifunctional molecule that combines the synthetic utility of sulfonyl chlorides with the biological relevance of pyrazole heterocycles. The positioning of the sulfonyl chloride group at the 4-position of the pyrazole ring is particularly significant, as this location provides optimal electronic communication between the heterocyclic system and the reactive functional group. Electronic effects transmitted through the aromatic system influence the reactivity of the sulfonyl chloride, while the nature of the sulfonyl substituent affects the electron density distribution within the pyrazole ring.

The difluoromethyl substituent at the 1-position of the pyrazole ring adds a third layer of chemical functionality, placing this compound within the broader category of organofluorine heterocycles. This classification encompasses compounds that combine the unique properties of carbon-fluorine bonds with the structural diversity and biological activity of heterocyclic systems. The difluoromethyl group serves multiple functions: it modulates the electronic properties of the pyrazole ring through inductive electron withdrawal, provides a site for potential hydrogen bonding interactions through the remaining C-H bond, and enhances the lipophilicity of the overall molecular structure.

The synthetic utility of this compound derives from its ability to serve as a versatile building block for the construction of more complex molecular architectures. The reactive sulfonyl chloride functionality enables straightforward coupling with various nucleophilic partners, while the pyrazole ring system provides a stable aromatic framework that can undergo additional functionalization reactions. The difluoromethyl substituent contributes both electronic and steric effects that can be exploited to direct regioselectivity in subsequent transformations and to modulate the physicochemical properties of final products.

Within the context of medicinal chemistry applications, compounds containing both pyrazole and sulfonyl chloride functionalities have demonstrated significant potential for the development of bioactive molecules. The pyrazole ring serves as a privileged scaffold in drug discovery, appearing in numerous marketed pharmaceuticals with diverse therapeutic applications including anti-inflammatory, antipyretic, and analgesic activities. The sulfonyl chloride group, while typically too reactive for direct biological application, serves as a key synthetic intermediate for the preparation of more stable sulfonamide derivatives that retain biological activity while exhibiting improved pharmacological profiles.

Propiedades

IUPAC Name |

1-(difluoromethyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF2N2O2S/c5-12(10,11)3-1-8-9(2-3)4(6)7/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGBFMWJADECPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599100 | |

| Record name | 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006320-00-8 | |

| Record name | 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Core Pyrazole Synthesis

The synthesis typically begins with an appropriately substituted pyrazole precursor. The pyrazole ring can be constructed via classical methods such as cyclization of hydrazines with 1,3-dicarbonyl compounds or other suitable precursors. For the difluoromethyl-substituted pyrazole, the difluoromethyl group is either introduced during ring formation or via subsequent functionalization of the pyrazole ring.

- For example, 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole has been used as a key intermediate in related syntheses, where the iodine substituent facilitates further functional group transformations.

Introduction of the Sulfonyl Chloride Group

The critical step in preparing 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is the installation of the sulfonyl chloride moiety at the 4-position of the pyrazole ring. This is commonly achieved by reaction of the pyrazole intermediate with chlorosulfonic acid or sulfonyl chloride reagents under controlled conditions.

Chlorosulfonic acid is reacted with the pyrazole intermediate to introduce the sulfonyl chloride group, typically at low to moderate temperatures to control reaction rate and selectivity.

Alternative methods involve the use of trifluoromethyl sulfonyl chloride reagents in dichloromethane under nitrogen atmosphere, followed by neutralization and extraction steps to isolate the sulfonyl chloride derivative.

Functional Group Transformations and Purification

After sulfonyl chloride formation, the crude product is purified by standard organic chemistry techniques such as recrystallization or chromatographic methods to achieve high purity.

Purification often involves extraction with organic solvents (e.g., dichloromethane, ethyl acetate), drying over anhydrous salts (e.g., MgSO4 or Na2SO4), and evaporation under reduced pressure.

Column chromatography is frequently employed to separate the desired sulfonyl chloride from side products and unreacted starting materials.

Representative Synthetic Procedure (Literature Example)

A detailed example from patent literature illustrates the preparation of related pyrazole sulfonyl derivatives:

3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazole is reacted with elemental sulfur, potassium carbonate, and copper iodide catalyst in dimethylformamide at 50–110 °C to form a disulfide intermediate.

This intermediate undergoes further transformations, including treatment with triphenylphosphine and hydrochloric acid, followed by extraction and pH adjustment to isolate the pyrazole thiol derivative.

Subsequent oxidation and chlorosulfonylation steps yield the sulfonyl chloride compound.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrazole ring synthesis or functionalization | Hydrazines + 1,3-dicarbonyls or halopyrazoles | Difluoromethyl group introduced here or later |

| 2 | Sulfonyl chloride group introduction | Chlorosulfonic acid or sulfonyl chloride reagents, low to moderate temperature | Reaction under inert atmosphere (N2) preferred |

| 3 | Work-up and purification | Extraction with DCM or EtOAc, drying agents (MgSO4, Na2SO4), chromatography | Ensures high purity and yield |

| 4 | Optional intermediate transformations (e.g., thiol formation) | Catalysts like CuI, bases like K2CO3, solvents like DMF, temperature control | Used in multi-step syntheses for complex derivatives |

Research Findings and Optimization Notes

Industrial processes optimize these steps by employing continuous flow reactors and automated systems to improve yield, reproducibility, and scalability.

Reaction times vary from several hours to overnight stirring, with temperature control critical to avoid decomposition or side reactions.

The use of inert atmospheres (nitrogen or argon) is common to prevent oxidation or moisture-sensitive side reactions during sulfonyl chloride formation.

Purity levels of 95–98% are achievable with proper purification protocols, which is essential for subsequent applications in pharmaceuticals or agrochemicals.

Chemical Data Summary for this compound

| Property | Data |

|---|---|

| Molecular Formula | C4H3ClF2N2O2S |

| Molecular Weight | 216.59 g/mol |

| CAS Number | 1006320-00-8 |

| IUPAC Name | 1-(difluoromethyl)pyrazole-4-sulfonyl chloride |

| SMILES | C1=C(C=NN1C(F)F)S(=O)(=O)Cl |

| Typical Solvents Used | Dichloromethane, Dimethylformamide |

Análisis De Reacciones Químicas

Types of Reactions

1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The difluoromethyl group can participate in oxidation or reduction reactions under specific conditions.

Coupling Reactions: The pyrazole ring can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Catalysts: Metal catalysts like palladium or copper may be used in coupling reactions.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Coupled Products: Formed from coupling reactions with other aromatic compounds.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride serves as an important intermediate in the synthesis of various bioactive compounds, particularly fungicides and pharmaceuticals. Its reactivity allows for the introduction of difluoromethyl groups into target molecules, enhancing their biological activity.

Table 1: Selected Bioactive Compounds Derived from this compound

Antifungal Activity

Research indicates that derivatives synthesized from this compound exhibit significant antifungal properties against various phytopathogenic fungi. For instance, studies have shown that certain derivatives demonstrate higher antifungal activity than established fungicides like boscalid .

Structure-Activity Relationship Studies

The compound is frequently used in structure-activity relationship (SAR) studies to understand how modifications to its structure influence biological activity. This research is crucial for the development of more effective agrochemicals and pharmaceuticals.

Case Study 1: Synthesis of Antifungal Agents

A study focused on synthesizing novel antifungal agents derived from this compound showcased its efficacy against several fungal strains. The synthesized compounds were evaluated for their antifungal activity using standard bioassays, revealing promising results that could lead to new agricultural fungicides .

Case Study 2: Development of Anticancer Compounds

Another research effort explored the use of this compound in developing anticancer agents. By modifying the pyrazole core structure, researchers identified several derivatives with enhanced cytotoxicity against cancer cell lines, indicating the compound's versatility in medicinal chemistry applications .

Table 2: Synthetic Routes for this compound

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Halogenation | Difluoromethyl halides | Formation of difluoromethyl pyrazoles |

| Sulfonation | Sulfonyl chlorides | Introduction of sulfonyl group |

| Coupling | Various coupling agents | Formation of final sulfonyl chloride |

Mecanismo De Acción

The mechanism of action of 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in various chemical reactions. The difluoromethyl group can influence the electronic properties of the molecule, making it a valuable intermediate in organic synthesis. The sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of stable products.

Comparación Con Compuestos Similares

Table 1: Substituent-Driven Comparisons

Key Findings :

- Fluorinated substituents (e.g., difluoromethyl, fluorophenyl) improve bioavailability and metabolic resistance compared to non-fluorinated analogs (e.g., methyl, ethyl) due to fluorine’s electronegativity and small atomic radius .

- Aromatic substituents (e.g., chlorophenyl, fluorophenyl) enhance lipophilicity, favoring membrane penetration and target binding .

- Cycloalkyl groups (e.g., cyclopropylmethyl) introduce steric hindrance, altering binding kinetics in biological systems .

Functional Group Variations

Table 2: Functional Group Comparisons

| Compound Name | Functional Group | Reactivity/Applications | Evidence |

|---|---|---|---|

| 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | Sulfonyl chloride | Forms sulfonamides, sulfonic acids; versatile intermediate | |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Carboxylic acid | Fungicide intermediate; lower reactivity | |

| 1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide | Sulfonamide | Direct pharmaceutical use; enzyme inhibition | |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | Carbonyl chloride | Peptide coupling; agrochemical synthesis |

Key Findings :

- Sulfonyl chlorides exhibit higher electrophilicity than sulfonamides or carboxylic acids, enabling nucleophilic substitution reactions (e.g., with amines to form sulfonamides) .

- Carbonyl chlorides are preferred for acylations in drug design but lack the sulfonyl group’s versatility .

Positional Isomerism

Table 3: Positional Effects on Pyrazole Derivatives

Key Findings :

- Substituents at position 3 (e.g., sulfonyl chloride) reduce ring symmetry, affecting crystallization and solubility .

- Position 5 substituents (e.g., methyl) can sterically hinder reactions at adjacent positions, limiting synthetic pathways .

Actividad Biológica

1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds in the pyrazole class can act as enzyme inhibitors, particularly in the context of inflammatory pathways and cancer treatment. The sulfonyl chloride moiety is known to facilitate nucleophilic attack by biological macromolecules, leading to inhibition of target enzymes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. A study indicated that certain pyrazole derivatives exhibited significant antifungal activity against pathogens such as Botrytis cinerea and Rhizoctonia solani at concentrations as low as 50 ppm .

Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory effects. A review on pyrazole pharmacophores noted that modifications in the structure could lead to enhanced COX-2 inhibitory activity, with some compounds demonstrating IC50 values in the low micromolar range . This suggests that this compound may possess similar anti-inflammatory properties.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural features. The presence of electron-withdrawing groups, such as fluorine and sulfonyl groups, has been associated with increased potency against various biological targets. For example, modifications that enhance lipophilicity or alter steric hindrance can significantly impact the binding affinity to enzymes .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Compound A | 0.02 | COX-2 Inhibition |

| Compound B | 0.04 | COX-2 Inhibition |

| This compound | TBD | TBD |

Case Study 1: Lead Optimization for Sleeping Sickness Treatment

A study focused on optimizing a series of pyrazole sulfonamides for treating Human African Trypanosomiasis (HAT) demonstrated that modifications similar to those found in this compound improved blood-brain barrier permeability and selectivity for the target enzyme NMT (N-myristoyltransferase). The optimized compounds showed promising results in mouse models, indicating potential therapeutic applications .

Case Study 2: Antifungal Efficacy

In another investigation, a series of difluoromethyl-substituted pyrazoles were tested for antifungal activity. Results indicated that certain derivatives exhibited significant inhibition against Sclerotinia sclerotiorum, showcasing the potential agricultural applications of these compounds .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride in high purity?

- Methodological Answer: The compound is synthesized via sulfonation of the pyrazole core using chlorosulfonic acid under controlled conditions. Key steps include:

- Reacting 1-(difluoromethyl)-1H-pyrazole with chlorosulfonic acid at 0–5°C to avoid exothermic side reactions.

- Maintaining an inert atmosphere (e.g., nitrogen) to prevent oxidation of the difluoromethyl group .

- Purification via recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. How should researchers handle and store this compound to prevent hydrolysis or degradation?

- Methodological Answer:

- Storage: Keep under anhydrous conditions (desiccated at –20°C) in amber glass vials to avoid photodegradation.

- Handling: Use glove boxes or Schlenk lines for moisture-sensitive reactions. Hydrolysis studies show rapid decomposition in aqueous media, forming 1-(difluoromethyl)-1H-pyrazole and sulfuric acid .

- Safety: Use PPE (nitrile gloves, goggles) due to its corrosive nature (similar to other sulfonyl chlorides) .

Q. What purification techniques are most effective for isolating this compound?

- Methodological Answer:

- Recrystallization: Use a 1:3 mixture of dichloromethane and hexane at –20°C to remove unreacted starting materials.

- Column Chromatography: Employ silica gel with gradient elution (0–30% ethyl acetate in hexane) to separate sulfonic acid byproducts .

- Purity Validation: Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR (δ –110 to –120 ppm for CF₂ groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during sulfonylation of 1-(difluoromethyl)-1H-pyrazole?

- Methodological Answer:

- Temperature Control: Lower temperatures (0–10°C) reduce side reactions like over-sulfonation.

- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) to enhance regioselectivity at the pyrazole C4 position .

- Stoichiometry: Use a 1.2:1 molar ratio of chlorosulfonic acid to pyrazole to limit excess reagent byproducts .

- Byproduct Analysis: Monitor via LC-MS for sulfonic acid derivatives (m/z ≈ 250–300) .

Q. What advanced analytical methods confirm the structural integrity and purity of this compound?

- Methodological Answer:

- X-ray Crystallography: Resolve crystal packing and confirm the sulfonyl chloride group’s geometry (e.g., S=O bond lengths ~1.43 Å) .

- Multinuclear NMR: ¹H NMR (pyrazole protons at δ 7.5–8.5 ppm), ¹³C NMR (C-SO₂Cl at δ 140–150 ppm), and ¹⁹F NMR (CF₂ at δ –115 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 239.98) .

Q. How can researchers resolve contradictions in reactivity data under varying experimental conditions?

- Methodological Answer:

- Controlled Replication: Systematically vary parameters (temperature, solvent polarity) to identify critical factors. For example, hydrolysis rates differ significantly in THF vs. DMF .

- Mechanistic Probes: Use isotopic labeling (e.g., D₂O) to track hydrolysis pathways or DFT calculations to model transition states .

- Data Cross-Validation: Compare results with structurally analogous compounds (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride) to isolate electronic vs. steric effects .

Q. What computational strategies predict the reactivity of this sulfonyl chloride in nucleophilic substitutions?

- Methodological Answer:

- DFT Calculations: Model the electrophilicity of the sulfur center (Mulliken charges) and predict reactivity with amines or alcohols.

- Docking Studies: Simulate interactions with biological targets (e.g., enzyme active sites) to design sulfonamide derivatives .

- Solvent Effect Modeling: Use COSMO-RS to assess solvent polarity’s impact on reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.